molecular formula C9H8N2O3 B2816308 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione CAS No. 1177340-32-7

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione

Cat. No.: B2816308
CAS No.: 1177340-32-7
M. Wt: 192.174
InChI Key: KROXEOZJGAFQCR-UHFFFAOYSA-N
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Description

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyrazole ring fused with a pyranone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazole derivative, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyranone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyranone derivatives, such as:

  • 3-methyl-1H-pyrazol-5-yl-2H-pyran-2,4(3H)-dione
  • 6-chloro-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione

Uniqueness

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the pyrazole ring at the 3-position of the pyranone ring can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXEOZJGAFQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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